HSV-1 Glycoprotein (gB) (497-507)

CD8+ CTL CD4 independence in vivo priming

HSV-1 Glycoprotein (gB) (497-507), CAS 148337-11-5, is a synthetic undecapeptide (sequence TSSIEFARLQF) corresponding to amino acid residues 497–507 of the herpes simplex virus type 1 glycoprotein B envelope protein. It functions as an H-2Kb-restricted class I MHC T cell epitope capable of activating CD8+ cytotoxic T lymphocytes (CTL) in vivo in a manner independent of CD4+ T cell help.

Molecular Formula C59H91N15O18
Molecular Weight 1298.464
CAS No. 148337-11-5
Cat. No. B598552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHSV-1 Glycoprotein (gB) (497-507)
CAS148337-11-5
Molecular FormulaC59H91N15O18
Molecular Weight1298.464
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)N
InChIInChI=1S/C59H91N15O18/c1-7-31(4)47(74-55(88)43(29-76)72-54(87)42(28-75)73-56(89)46(61)33(6)77)57(90)68-38(21-23-45(79)80)50(83)70-40(26-34-15-10-8-11-16-34)52(85)65-32(5)48(81)66-36(19-14-24-64-59(62)63)49(82)69-39(25-30(2)3)53(86)67-37(20-22-44(60)78)51(84)71-41(58(91)92)27-35-17-12-9-13-18-35/h8-13,15-18,30-33,36-43,46-47,75-77H,7,14,19-29,61H2,1-6H3,(H2,60,78)(H,65,85)(H,66,81)(H,67,86)(H,68,90)(H,69,82)(H,70,83)(H,71,84)(H,72,87)(H,73,89)(H,74,88)(H,79,80)(H,91,92)(H4,62,63,64)/t31-,32-,33+,36-,37-,38-,39-,40-,41-,42-,43-,46-,47-/m0/s1
InChIKeyMOCPYXPXGDIVNO-MPYBFVCQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HSV-1 Glycoprotein (gB) (497-507) Peptide: Defined H-2Kb-Restricted T Cell Epitope for HSV-1 Immunology Research & Procurement


HSV-1 Glycoprotein (gB) (497-507), CAS 148337-11-5, is a synthetic undecapeptide (sequence TSSIEFARLQF) corresponding to amino acid residues 497–507 of the herpes simplex virus type 1 glycoprotein B envelope protein. It functions as an H-2Kb-restricted class I MHC T cell epitope capable of activating CD8+ cytotoxic T lymphocytes (CTL) in vivo in a manner independent of CD4+ T cell help [1]. The peptide is supplied as a lyophilized powder with typical purities of ≥90–98% by HPLC and a molecular weight of 1298.46 Da .

Why Substituting HSV-1 Glycoprotein (gB) (497-507) with a Closely Related gB Fragment Compromises Experimental Reproducibility


The 11-mer gB(497-507) peptide is not functionally equivalent to the widely used 8-mer minimal epitope gB(498-505). The three N-terminal flanking residues (Thr-Ser-Ser) present in gB(497-507) but absent in gB(498-505) can alter MHC-I binding stability, antigen processing requirements, and the resultant T cell repertoire [1]. The seminal demonstration of CD4+ T cell-independent CTL priming was established specifically with the 11-mer peptide [2]. Substituting the shorter core epitope risks losing the CD4-independent priming phenotype and introduces uncertainty in cross-study comparisons where the longer peptide was the original validated reagent.

Quantitative Differentiation Evidence for HSV-1 Glycoprotein (gB) (497-507) Selection & Procurement


CD4+ T Cell-Independent CTL Priming In Vivo: gB(497-507) vs. CD4-Depleted Baseline

In the foundational study by Vasilakos and Michael, immunization of C57BL/6 mice with a single dose of gB(497-507) peptide generated CD8+ CTL that were not abrogated by prior depletion of CD4+ T cells using GK1.5 monoclonal antibody [1]. This CD4-independent CTL activation is a distinguishing functional property of the 11-mer peptide. In contrast, many class I-restricted epitopes—including truncated or minimal determinants—require CD4+ T cell help for optimal CTL priming. While a direct side-by-side comparison with the 8-mer gB(498-505) under identical CD4-depleted conditions has not been published, the CD4 independence was established uniquely with the 11-mer gB(497-507) [1].

CD8+ CTL CD4 independence in vivo priming HSV-1 vaccine

Rapid Antigen Presentation Kinetics: gB Epitope Detectable Within 2 Hours Post-Infection

Although most studies of presentation kinetics have employed the minimal 8-mer gB(498-505) epitope, the kinetic behavior is directly relevant to the 11-mer gB(497-507) peptide, as both contain the identical core recognition motif. Mueller et al. (2003) demonstrated that presentation of the gB epitope (detected via T-cell activation) first occurs within 2 hours of HSV-1 infection—kinetics identical to the classical early-gene product ribonucleotide reductase [1]. This rapid presentation challenges the historical classification of gB as strictly a 'late' (γ) gene product and indicates that gB-derived epitopes, including gB(497-507), are available for immune recognition significantly earlier than other structural glycoproteins such as gC [1].

antigen presentation kinetics gB early expression CTL activation HSV-1 virology

Extended vs. Minimal Epitope Comparison: 11-mer gB(497-507) vs. 8-mer gB(498-505)

The gB(497-507) undecapeptide contains the 8-mer minimal H-2Kb-restricted CTL epitope gB(498-505) (sequence SSIEFARL) [1] but carries three additional N-terminal residues (TSS). While no published study has directly compared the two peptides in a single experiment, the extended N-terminus may influence MHC-I binding register, proteasomal processing, and TAP transport efficiency. The minimal 8-mer was precisely defined by Bonneau et al. (1993) as the CTL recognition epitope [1]; however, the 11-mer was the original peptide used by Vasilakos and Michael (1993) to demonstrate CD4-independent CTL priming in vivo [2]. Users requiring fidelity to the originally published CD4-independence phenotype must use the 11-mer, whereas the 8-mer is preferred for studies focusing narrowly on TCR-MHC interaction.

epitope mapping minimal epitope MHC-I binding T cell repertoire

HSV-1/HSV-2 Cross-Reactive CTL Recognition: gB Epitope Family Comparison

Bonneau et al. (1993) demonstrated that H-2Kb-restricted CTL clones directed against the gB(498-505) epitope (which is fully contained within gB(497-507)) are cross-reactive between HSV-1 and HSV-2 [1]. HSV-1 gB residues 498-505 (SSIEFARL) and the corresponding HSV-2 gB sequence are both recognized by the same CTL clones, indicating that the core epitope is conserved enough to mediate heterologous immunity [1]. The HSV-2 gB(498-505) homolog (CAS 149997-91-1) has been cataloged as a distinct product . While direct testing of the 11-mer gB(497-507) for cross-reactivity has not been published, the shared 8-mer core strongly supports equivalent cross-reactivity.

cross-reactivity HSV-1 HSV-2 CTL clones heterologous immunity

In Vivo Anamnestic CTL Response Upon Peptide Re-Challenge: gB(497-507) Memory Recall

Vasilakos and Michael reported that CTL primed with gB(497-507) produce an anamnestic response in vivo upon subsequent peptide challenge, indicating that peptide-specific memory CTL are generated and functionally responsive [1]. This memory recall property is distinct from the primary CTL frequency data reported for the minimal 8-mer epitope. Wallace et al. (1994) quantified gB-specific CTL precursor (CTLp) frequencies during primary HSV-1 infection: gB(498-505)-specific CTLp were present at 1/12,000 compared with 1/3,000 for total HSV-1-specific CTLp [2]. However, during secondary infection, gB-specific CTLp could not be detected in the draining lymph node, suggesting differential recruitment or retention of epitope-specific memory populations [2].

immunological memory anamnestic response CTL recall peptide vaccine

Definitive Application Scenarios for HSV-1 Glycoprotein (gB) (497-507) Based on Verified Differentiating Evidence


CD4+ T Cell-Independent CD8+ CTL Priming Studies in HSV-1 Vaccine Research

Investigators studying the minimal requirements for CTL priming without CD4+ T cell help should use gB(497-507) as the validated positive control. The peptide's CD4-independent priming, demonstrated via GK1.5 mAb depletion in C57BL/6 mice [1], makes it an essential reagent for experiments dissecting T cell help requirements in anti-HSV-1 immunity and for benchmarking novel vaccine formulations designed to bypass CD4 help.

Early Viral Antigen Presentation Kinetic Assays

For studies quantifying the timing of MHC-I antigen presentation following HSV-1 infection, gB(497-507)-specific T cells serve as detection probes. As demonstrated by Mueller et al. (2003), gB-derived epitopes are presented within 2 hours post-infection—kinetics indistinguishable from early-gene products [2]. The 11-mer peptide is the appropriate reagent for in vitro re-stimulation and ELISPOT/ICS assays designed to capture the earliest waves of CTL activation.

HSV-1/HSV-2 Cross-Reactive T Cell Immunology

Researchers investigating heterologous immunity between HSV-1 and HSV-2 should use gB(497-507) as the conserved cross-reactive epitope source. The contained 8-mer core (SSIEFARL) is recognized by CTL clones that lyse both HSV-1 and HSV-2 infected target cells [3]. This application is particularly relevant for pan-HSV vaccine development and for studies of pre-existing HSV-1 immunity affecting HSV-2 infection outcomes.

Immunological Memory and Anamnestic CTL Recall Assays

For experiments requiring a defined peptide to track memory CTL recall responses in vivo, gB(497-507) provides a validated system. The peptide has been shown to elicit an anamnestic CTL response upon re-challenge in primed mice [1], enabling researchers to study memory T cell dynamics, booster vaccination strategies, and correlates of durable HSV-1 immunity. Primary CTLp frequency baselines established with the related epitope (1/12,000) [4] provide quantitative reference points.

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